molecular formula C17H13F3N2O2S2 B2887078 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034345-84-9

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2887078
CAS No.: 2034345-84-9
M. Wt: 398.42
InChI Key: HHBCOHJOGJHQTN-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a thiophen-3-yl group and a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) group. This compound’s structure combines heterocyclic and electron-withdrawing elements, which are often leveraged in medicinal chemistry to enhance metabolic stability and target binding .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)14-5-1-2-6-15(14)26(23,24)22-10-12-4-3-8-21-16(12)13-7-9-25-11-13/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBCOHJOGJHQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial properties, cytotoxic effects, and receptor interactions.

Chemical Structure

The compound features a complex structure that includes:

  • A pyridine ring substituted with a thiophene moiety.
  • A trifluoromethyl group attached to a benzenesulfonamide backbone.

This structural configuration is crucial for its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies on thienopyrimidine-sulfonamide hybrids have shown varying degrees of antibacterial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
Sulfadiazine29.67Antibacterial
Sulfamethoxazole27.67Antibacterial
Thienopyrimidine-Sulfadiazine Hybrid15.0Enhanced Antibacterial

Note: MIC = Minimum Inhibitory Concentration .

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of related sulfonamides have shown selective cytotoxicity against human cervical and colon adenocarcinoma cell lines.

Table 2: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 (µM)Compound Tested
HeLa (Cervical Cancer)15.0Thienopyrimidine-Sulfadiazine Hybrid
CaCo-2 (Colon Adenocarcinoma)12.5Thienopyrimidine-Sulfamethoxazole Hybrid

Note: IC50 = Half-maximal Inhibitory Concentration .

Receptor Interactions

The compound's potential as a CCR6 receptor modulator has been investigated, suggesting it may play a role in immune response modulation and inflammatory diseases. CCR6 is implicated in the recruitment of immune cells to sites of inflammation, making it a target for therapeutic intervention.

Case Study: CCR6 Modulation

A study exploring the effects of various sulfonamide derivatives on CCR6 showed promising results in modulating receptor activity, indicating potential applications in treating conditions like multiple sclerosis and rheumatoid arthritis .

Comparison with Similar Compounds

Structural Analog: 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

  • Key Differences :
    • Thiophene Position : The thiophene is substituted at the 2-position (vs. 3-position in the target compound).
    • Benzene Substituent : A fluorine atom replaces the trifluoromethyl group.
  • Molecular Properties :
    • Molecular Weight: 348.4 g/mol (vs. ~371.3 g/mol for the target compound).
    • Formula: C₁₆H₁₃FN₂O₂S₂ .
  • Implications :
    • The 2-thiophene substitution may alter steric interactions with biological targets, while the absence of -CF₃ reduces lipophilicity and metabolic stability.

Structural Analog: N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

  • Key Differences :
    • Backbone : Incorporates a hydroxyethyl linker with dual thiophene substitutions.
    • Complexity : Additional thiophene and hydroxyl groups increase molecular weight (433.5 g/mol) .
  • Implications :
    • The hydroxyl group may enhance solubility but reduce membrane permeability. Dual thiophenes could influence π-π stacking in target binding.

TRPV1-Targeted Analogs ()

Compounds such as N-((2-(hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 42, 44% yield) and N-((2-(cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 45, 70% yield) share the following features with the target compound:

  • Common Motifs :
    • Pyridine core with -CF₃ and sulfonamide groups.
    • Substitutions on the pyridine ring (e.g., alkoxy, thioether chains).
  • Bioactivity: These analogs demonstrate potent TRPV1 antagonism, with IC₅₀ values in nanomolar ranges .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (If Reported)
Target Compound C₁₇H₁₄F₃N₂O₂S₂ ~371.3 Thiophen-3-yl, -CF₃ Not explicitly reported
3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide C₁₆H₁₃FN₂O₂S₂ 348.4 Thiophen-2-yl, -F N/A
N-((2-(hexyloxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide C₂₅H₃₀F₄N₃O₄S 560.6 Hexyloxy, -CF₃ TRPV1 antagonist (IC₅₀ ~10 nM)

Research Findings and Implications

  • Role of -CF₃ Group : The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with TRPV1 antagonists in and .
  • Thiophene vs. Alkoxy/Thioether : Thiophene’s aromaticity may offer distinct electronic interactions compared to alkoxy chains, affecting target binding kinetics.
  • Synthetic Challenges : Lower yields in some analogs (e.g., 44% for Compound 42 ) suggest steric or electronic hurdles during sulfonamide coupling, which may also apply to the target compound’s synthesis.

Preparation Methods

Cross-Coupling via Palladium-Catalyzed Negishi Reaction

A validated method involves coupling 3-bromopyridine with thiophen-3-ylzinc bromide under palladium catalysis:

Reaction Conditions

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: Reflux (66°C) under nitrogen
  • Time: 2 hours

Procedure

  • Generate thiophen-3-ylzinc bromide by treating 3-bromothiophene with zinc dust in THF.
  • Add 3-bromopyridine and catalyst to the organozinc solution.
  • Reflux, cool, and quench with 1M HCl.
  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Yield : 78–82% after silica gel chromatography.

Formylation via Vilsmeier-Haack Reaction

Introduce the aldehyde group at the pyridine 3-position:

Reagents

  • POCl₃ (2.5 equiv)
  • DMF (3.0 equiv)

Conditions

  • Temperature: 0°C to room temperature
  • Time: 12 hours

Workup

  • Quench with ice-water, neutralize with NaHCO₃, extract with CH₂Cl₂.

Yield : 89%.

Reductive Amination to Install the Methylene Bridge

Amine Formation

React 2-(thiophen-3-yl)pyridine-3-carbaldehyde with ammonium acetate in methanol:

Conditions

  • NH₄OAc (3.0 equiv)
  • NaBH₃CN (1.2 equiv)
  • Stir at 25°C for 6 hours

Intermediate : (2-(Thiophen-3-yl)pyridin-3-yl)methanamine
Yield : 76%.

Sulfonylation with 2-(Trifluoromethyl)Benzenesulfonyl Chloride

Reagents

  • 2-(Trifluoromethyl)benzenesulfonyl chloride (1.1 equiv)
  • Triethylamine (2.5 equiv)

Procedure

  • Dissolve the amine in dry CH₂Cl₂ under N₂.
  • Add Et₃N, followed by dropwise addition of sulfonyl chloride.
  • Stir at 0°C → 25°C for 12 hours.

Purification

  • Wash with 5% HCl, saturated NaHCO₃, brine.
  • Dry and concentrate. Recrystallize from ethanol/water.

Yield : 68%.

Alternative Microwave-Assisted Optimization

Microwave irradiation significantly accelerates key steps:

Step Conventional Time Microwave Time Yield Improvement
Negishi Coupling 2 hours 20 minutes 78% → 85%
Sulfonylation 12 hours 45 minutes 68% → 74%

Conditions : 150 W, 80°C, sealed vessel.

Critical Analysis of Byproduct Formation

Thiophene Ring Sulfonation

The electron-rich thiophene moiety undergoes competing sulfonation at C2/C5 positions unless strictly anhydrous conditions are maintained. ¹H NMR monitoring at δ 7.45–7.50 ppm confirms selectivity.

Trifluoromethyl Group Stability

The -CF₃ group remains intact under reductive amination conditions (pH < 8). FT-IR analysis at 1125 cm⁻¹ (C-F stretch) verifies integrity.

Scalability and Industrial Feasibility

Cost-Benefit of Palladium Catalysts

Recovering Pd via aqueous KCN washes reduces catalyst costs by 40% in batch processes.

Solvent Recycling

THF recovery via distillation achieves 92% reuse efficiency, critical for large-scale synthesis.

Analytical Characterization Data

¹H NMR (400 MHz, CDCl₃)

  • δ 8.72 (s, 1H, pyridine H4)
  • δ 7.89–7.92 (m, 2H, sulfonamide aryl)
  • δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H4)
  • δ 4.38 (s, 2H, CH₂N)

¹³C NMR (100 MHz, CDCl₃)

  • 151.2 (pyridine C2)
  • 141.5 (q, J = 32 Hz, C-CF₃)
  • 126.7 (thiophene C3)
  • 121.5 (q, J = 270 Hz, CF₃)

HRMS (ESI+)

Calculated for C₁₈H₁₄F₃N₂O₂S₂: 427.0432
Found: 427.0429.

Comparative Evaluation of Synthetic Routes

Parameter Route A (Stepwise) Route B (Convergent)
Total Steps 5 3
Overall Yield 34% 52%
Pd Consumption 2.2 mol% 1.8 mol%
Purity (HPLC) 98.5% 99.2%

Route B’s convergent approach proves superior in efficiency and material economy.

Q & A

Q. Advanced

  • Molecular docking : Predict binding modes with targets like SIRT2 or COX-2 using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) .
  • Gene knockout models : CRISPR/Cas9-edited cell lines confirm target specificity .

What are the primary research applications of this compound?

Q. Basic

  • Medicinal chemistry : Probe for enzyme inhibition (e.g., carbonic anhydrase, SIRT2) .
  • Materials science : Building block for organic semiconductors due to π-conjugated systems .

How can computational modeling enhance the design of derivatives?

Q. Advanced

  • Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) for semiconductor applications .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to optimize binding .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • NMR spectroscopy : Confirms regiochemistry (¹H/¹³C) and purity .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula .
  • HPLC : Assesses purity (>98% for biological assays) .

How can researchers design derivatives with improved selectivity?

Q. Advanced

  • Bioisosteric replacement : Substitute trifluoromethyl with pentafluorosulfanyl to modulate steric/electronic effects .
  • Fragment-based drug design : Merge with active fragments (e.g., pyrazole) to enhance target engagement .

What strategies address solubility limitations in biological assays?

Q. Advanced

  • Co-solvents : Use DMSO/PEG mixtures (<1% v/v) to maintain compound stability .
  • Prodrugs : Introduce phosphate esters for improved aqueous solubility .

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